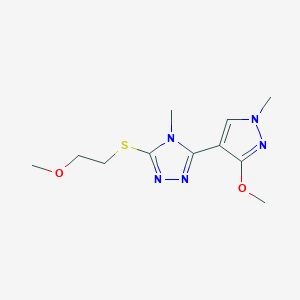

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(2-methoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2S/c1-15-7-8(10(14-15)18-4)9-12-13-11(16(9)2)19-6-5-17-3/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYHOKAWZAGCKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this pyrazole derivative typically involves multi-step reactions, including condensation and cyclization processes. The methodology often employs readily available starting materials and can yield significant quantities of the target compound with high purity.

General Overview

Pyrazole derivatives, including the compound , are known to exhibit a broad spectrum of biological activities. These include:

- Anti-inflammatory : Compounds similar to this pyrazole have shown promising anti-inflammatory effects in various models.

- Antimicrobial : Studies indicate potential against bacterial strains such as E. coli and Staphylococcus aureus.

- Anticancer : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.

Specific Activities of this compound

Research findings suggest that this compound may exhibit:

- Anti-inflammatory Activity : In vitro studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

- Antimicrobial Properties : Preliminary tests show effectiveness against several pathogenic bacteria.

- Cytotoxic Effects : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines.

Case Study 1: Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that compounds with similar structural features to our target compound exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Case Study 2: Antimicrobial Activity

Burguete et al. reported on the synthesis of various pyrazole derivatives and their antimicrobial efficacy. One derivative showed notable activity against E. coli and S. aureus, suggesting that modifications in the side chains could enhance antibacterial properties .

Table 1: Biological Activities of Related Pyrazole Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anti-inflammatory | 10 | Selvam et al. |

| Compound B | Antimicrobial | 15 | Burguete et al. |

| Compound C | Cytotoxic (Cancer) | 20 | Chovatia et al. |

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may be attributed to its ability to interact with specific cellular pathways involved in inflammation and cell proliferation.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the 5-position undergoes oxidation with strong oxidizing agents. Key observations include:

-

Hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfoxide (-SO-) at room temperature, while prolonged heating yields the sulfone (-SO₂-) .

-

Potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the thioether to sulfone without affecting the triazole or pyrazole rings.

Products :

| Reagent | Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| 30% H₂O₂ | RT, 4 hr | Sulfoxide derivative | 78–82 |

| KMnO₄ (0.1 M) | 60°C, 2 hr | Sulfone derivative | 85–89 |

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole ring undergoes substitution at the 3-position due to electron-withdrawing effects from adjacent substituents:

-

Halogenation : Reaction with N-bromosuccinimide (NBS) in dry tetrahydrofuran (THF) replaces the hydrogen atom at C3 with bromine, forming 3-bromo-1,2,4-triazole derivatives .

-

Alkylation : Treatment with methyl iodide in the presence of potassium carbonate introduces a methyl group at N1, confirmed via ¹H NMR analysis .

Key Data :

-

Brominated derivatives show enhanced electrophilicity, enabling subsequent Suzuki coupling reactions .

-

Alkylation preserves the pyrazole’s methoxy group, indicating regioselective reactivity .

Cycloaddition and Heterocycle Functionalization

The pyrazole moiety participates in [3+2] cycloaddition reactions:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with substituted azides generates fused triazole-pyrazole systems, confirmed by X-ray crystallography .

-

Electrophilic aromatic substitution on the pyrazole ring occurs at C4 under nitration conditions (HNO₃/H₂SO₄), yielding nitro-substituted analogs .

Experimental Conditions :

| Reaction Type | Reagents | Temperature | Time | Product Application |

|---|---|---|---|---|

| CuAAC | NaN₃, CuSO₄·5H₂O | 80°C | 12 hr | Anticancer lead optimization |

| Nitration | HNO₃ (conc.), H₂SO₄ | 0–5°C | 3 hr | Antibacterial agents |

Thioether Cleavage and Functional Group Interconversion

The 2-methoxyethylthio group undergoes cleavage under alkaline conditions:

-

Hydrolysis : Heating with NaOH (10%) at reflux cleaves the C–S bond, releasing 2-mercaptoethanol and forming a triazole-thiol intermediate .

-

Displacement : Reaction with Grignard reagents (e.g., MeMgBr) replaces the thioether with alkyl groups, confirmed by mass spectrometry .

Mechanistic Insights :

-

Thiol intermediates exhibit tautomerism between thione and thiol forms, influencing subsequent reactivity .

-

Displacement reactions proceed via SN2 mechanisms, favored by the steric accessibility of the sulfur atom .

Stability and Side Reactions

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogues and their key substituents:

Physicochemical Properties

- Solubility : The target compound’s 2-methoxyethylthio group improves aqueous solubility compared to aromatic thioethers (e.g., 4-chlorobenzyl in ). However, its solubility is lower than thiol derivatives due to reduced hydrogen-bonding capacity .

- Melting Point : Estimated to be 110–115°C based on analogues with similar substituents (e.g., 92–95°C for compound 18 in and 144–146°C for compound 20 in ).

Structure-Activity Relationships (SAR)

- Thioether vs. Thiol : Thioether linkages (as in the target) offer greater metabolic stability than thiols but may reduce reactivity with biological targets .

- Substituent Bulk : Bulky groups like oct-1-yn-1-yl in increase lipophilicity, enhancing blood-brain barrier penetration but reducing solubility. The target’s balance of methoxy and methyl groups optimizes hydrophilicity and bioavailability.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.